molecular formula C11H16ClNO2 B6143043 (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(ethyl)amine hydrochloride CAS No. 21404-81-9

(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(ethyl)amine hydrochloride

Cat. No. B6143043
CAS RN: 21404-81-9
M. Wt: 229.70 g/mol
InChI Key: FAKQJHCMUUBXRR-UHFFFAOYSA-N
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Description

“(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(ethyl)amine” is an organic compound with a molecular weight of 193.25 . It is also known by its IUPAC name, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO2/c1-2-12-7-9-8-13-10-5-3-4-6-11(10)14-9/h3-6,9,12H,2,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally or found in a dedicated chemical database.

Scientific Research Applications

Biomarkers for Tobacco and Cancer Research

Measurement of human urinary carcinogen metabolites offers significant information about tobacco and cancer. Carcinogens and their metabolites quantified in smokers' urine include various aromatic amines and nitrosamines, indicating exposure and metabolism. These biomarkers are crucial for studies on tobacco product exposure and the metabolic polymorphisms influencing cancer risk, highlighting the importance of sensitive and specific assays in carcinogen exposure assessment (Hecht, 2002).

Chemical Warfare Agent Degradation

Research into the degradation products of chemical warfare agents (CWAs) assesses their environmental fate and mammalian/ecotoxicity. This includes studies on sulfur and nitrogen mustards, nerve agents, and Lewisite, with a focus on hydrolysis, microbial degradation, and photolysis pathways. The persistence and toxicity of certain CWAs and their degradation products underscore the necessity for ongoing environmental and health impact assessments, especially regarding persistent compounds like thiodiglycol for HD and Lewisite oxide (Munro et al., 1999).

Environmental Persistence of Parabens

Parabens, used as preservatives in various consumer products, are emerging contaminants with potential weak endocrine-disrupting effects. Despite efficient wastewater treatment, parabens persist at low levels in effluents and surface waters. Their ubiquity in aquatic environments, coupled with their ability to form halogenated by-products, calls for more comprehensive studies on their toxicity and environmental behavior (Haman et al., 2015).

Aromatic Amines and Cancer

Exposure to aromatic amines, from occupational sources and tobacco smoking, is closely associated with an increased risk of bladder cancer. The modulation of cancer risk by metabolic polymorphisms, such as the N-acetyltransferase genotype, and gender differences in bladder cancer incidence highlight the complexity of carcinogen exposure and its outcomes. This underscores the need for further research into the biological determinants influencing cancer risk (Vineis & Pirastu, 1997).

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing suitable protective clothing and eye/face protection .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-12-7-9-8-13-10-5-3-4-6-11(10)14-9;/h3-6,9,12H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKQJHCMUUBXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1COC2=CC=CC=C2O1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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